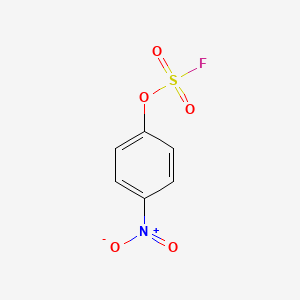
L-allopyranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
L-allopyranose: is a monosaccharide and a rare sugar, specifically the L-enantiomer of allopyranose. It has the molecular formula C6H12O6 and is a stereoisomer of glucose. This compound is part of the family of hexoses, which are six-carbon sugars. It is not commonly found in nature and is typically synthesized for research purposes .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: L-allopyranose can be synthesized through various chemical and enzymatic methods. One common approach involves the use of aldose isomerases, which catalyze the isomerization of L-rhamnose to L-allose, followed by further conversion to this compound . The reaction conditions typically involve mild temperatures and neutral to slightly acidic pH levels to optimize enzyme activity.
Industrial Production Methods: Industrial production of this compound is limited due to its rarity and the complexity of its synthesis. advancements in biotechnology and enzyme engineering have made it possible to produce this compound in larger quantities using recombinant microorganisms .
Análisis De Reacciones Químicas
Types of Reactions: L-allopyranose undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form L-allonic acid.
Reduction: It can be reduced to form L-allitol.
Substitution: Various substitution reactions can occur at the hydroxyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include nitric acid and bromine water.
Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: Reagents such as acetic anhydride and benzoyl chloride are used for acetylation and benzoylation reactions, respectively.
Major Products:
Oxidation: L-allonic acid.
Reduction: L-allitol.
Substitution: Acetylated and benzoylated derivatives of this compound.
Aplicaciones Científicas De Investigación
L-allopyranose has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and as a reference standard in stereochemical studies.
Biology: this compound is studied for its role in carbohydrate metabolism and its interactions with enzymes.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for the synthesis of rare sugar derivatives with potential medicinal properties.
Mecanismo De Acción
The mechanism of action of L-allopyranose involves its interaction with specific enzymes and receptors in biological systems. It acts as a substrate for various enzymes, including aldose isomerases and oxidoreductases, which catalyze its conversion to other sugar derivatives. These interactions are crucial for its metabolic and biochemical functions .
Comparación Con Compuestos Similares
D-allopyranose: The D-enantiomer of allopyranose, which has similar chemical properties but different biological activities.
L-glucose: Another rare sugar with a similar structure but different stereochemistry.
L-mannose: A stereoisomer of L-allopyranose with different functional properties.
Uniqueness of this compound: this compound is unique due to its specific stereochemistry, which influences its interactions with enzymes and receptors. This uniqueness makes it valuable for studying stereochemical effects in biochemical reactions and for developing novel therapeutic agents .
Propiedades
Número CAS |
39392-63-7 |
|---|---|
Fórmula molecular |
C6H12O6 |
Peso molecular |
180.16 g/mol |
Nombre IUPAC |
(3S,4S,5R,6S)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol |
InChI |
InChI=1S/C6H12O6/c7-1-2-3(8)4(9)5(10)6(11)12-2/h2-11H,1H2/t2-,3-,4-,5-,6?/m0/s1 |
Clave InChI |
WQZGKKKJIJFFOK-HOWGCPQDSA-N |
SMILES isomérico |
C([C@H]1[C@@H]([C@@H]([C@@H](C(O1)O)O)O)O)O |
SMILES canónico |
C(C1C(C(C(C(O1)O)O)O)O)O |
melting_point |
128.0 - 128.5 °C |
Descripción física |
Solid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-butyl-N'-[(E)-(3-chlorophenyl)methylidene]-2-hydroxy-4-oxo-1,4-dihydroquinoline-3-carbohydrazide](/img/structure/B12054468.png)







![9-fluoro-3-hydroxy-5-methyl-1-oxo-N-(pyrimidin-2-yl)-6,7-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12054507.png)
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-diethylacetamide](/img/structure/B12054508.png)
![[NH2Me2][(RuCl((R)-xylbinap))2(mu-Cl)3]](/img/structure/B12054527.png)

![3-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-methylphenyl)benzamide](/img/structure/B12054538.png)

